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Abstract
Cadaverine, a five-carbon diamine, plays a critical role in bacterial physiology, contributing to

acid stress resistance, and serving as a precursor for polyamine synthesis. In recent years, it

has also emerged as a valuable platform chemical for the production of bio-based polymers.

Understanding the intricate metabolic network governing cadaverine biosynthesis and

catabolism in bacteria is paramount for harnessing its potential in industrial biotechnology and

for developing novel antimicrobial strategies. This technical guide provides an in-depth

exploration of the core metabolic pathways of cadaverine in bacteria, with a focus on model

organisms such as Escherichia coli and Pseudomonas sp.. It summarizes key quantitative

data, details experimental protocols for studying this pathway, and presents visual diagrams of

the involved molecular processes.

Introduction
Cadaverine, or 1,5-diaminopentane, is a biogenic amine produced through the decarboxylation

of the amino acid L-lysine.[1][2] In bacteria, its production is a key component of the acid stress

response, where the consumption of a proton during its synthesis helps to maintain a neutral

intracellular pH in acidic environments.[1] The primary enzyme responsible for this conversion

is lysine decarboxylase. Bacteria typically possess two isozymes: an inducible form (CadA) and

a constitutive form (LdcC).[2][3] The regulation of cadaverine metabolism is tightly controlled,
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primarily at the transcriptional level, in response to environmental cues such as low pH,

anaerobiosis, and the availability of lysine.[4][5][6][7][8] This guide will delve into the molecular

details of these processes.

Cadaverine Biosynthesis
The primary route for cadaverine biosynthesis in bacteria is the single-step decarboxylation of

L-lysine, a reaction catalyzed by lysine decarboxylase (LDC).[1][2]

Lysine Decarboxylase Isozymes: CadA and LdcC
Escherichia coli possesses two distinct lysine decarboxylases:

CadA: This is the inducible form of the enzyme, encoded by the cadA gene, which is part of

the cadBA operon.[2][9] Its expression is significantly upregulated under conditions of acidic

stress (low external pH), the presence of external lysine, and anaerobic conditions.[4][5][7][8]

CadA exhibits optimal activity at a lower pH (around 5.6) and possesses greater thermal

stability compared to LdcC.[2]

LdcC: This is the constitutive lysine decarboxylase, encoded by the ldcC gene.[2][3] It

functions under more neutral pH conditions, with an optimal activity around pH 7.6.[2]

The DNA and amino acid sequences of CadA and LdcC share approximately 68% and 69%

identity, respectively.[2]

The cadBA Operon and its Regulation
The biosynthesis of cadaverine under acid stress is primarily controlled by the cadBA operon.

[4][5] This operon consists of two key genes:

cadA: Encodes the inducible lysine decarboxylase.[2][9]

cadB: Encodes a lysine/cadaverine antiporter. This membrane protein facilitates the

exchange of extracellular lysine for intracellularly produced cadaverine, a crucial step in the

acid stress response.[9][10]

Regulation of the cadBA operon is mediated by the membrane-bound transcriptional activator,

CadC.[2] CadC acts as a sensor for both external low pH and the presence of lysine,
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integrating these signals to control the transcription of the cadBA operon.[2][11]
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Regulation of the cadBA operon in response to environmental signals.
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Cadaverine Catabolism
While extensively studied for its role in acid stress, bacteria can also utilize cadaverine as a

carbon and nitrogen source.[12][13] Pseudomonas species, in particular, have demonstrated

robust pathways for cadaverine degradation.[12][13][14]

In Pseudomonas aeruginosa, the catabolism of cadaverine proceeds through the γ-

glutamylation pathway.[15] This pathway involves a series of enzymatic reactions that convert

cadaverine into intermediates that can enter central metabolism. The initial steps involve the

conversion of cadaverine to 5-aminovalerate (DAVA).[12]

Recent studies in Pseudomonas putida have revealed specific gene expression patterns in

response to cadaverine, suggesting a complex and regulated catabolic process. For instance,

the gene spuC2, encoding a putrescine-pyruvate aminotransferase, appears to be exclusively

induced by cadaverine.[14][16]
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Generalized pathway for cadaverine catabolism in bacteria.

Quantitative Data on Cadaverine Metabolism
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The following tables summarize key quantitative parameters related to the enzymes and

transport systems involved in cadaverine metabolism.

Table 1: Kinetic Properties of Lysine Decarboxylases

Enzyme Organism
Optimal
pH

Optimal
Temperat
ure (°C)

Km for
Lysine
(mM)

Vmax
(µM/min)

Referenc
e

CadA
Vibrio

vulnificus
6.0 37 0.45 ± 0.05 9.45 ± 0.24 [17]

CadA (free)
Escherichi

a coli
6.0 60 - -

CadA

(CLEA)

Escherichi

a coli
6.0 55 - -

LdcC
Escherichi

a coli
~7.6 - - - [2]

Table 2: Cadaverine Transport Kinetics

Transporter Organism Activity
Km for
Cadaverine
(µM)

Reference

CadB Escherichia coli Uptake 20.8 [10]

CadB Escherichia coli Excretion 303 [10]

Table 3: Engineered Bacterial Strains for Cadaverine Production
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Strain
Engineering
Strategy

Titer (g/L)
Yield (g/g
glucose)

Reference

Engineered E.

coli

Co-culture

system
28.5 - [18]

Engineered E.

coli

Fed-batch

culture
58.7 0.396 [18]

Engineered C.

glutamicum

Fed-batch from

xylose
103 0.32 [2]

E. coli whole-cell

biocatalyst

Overexpression

of ldcC
133.7 - [2]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of

cadaverine metabolism.

Assay for Lysine Decarboxylase (LDC) Activity
Several methods are available for determining LDC activity. A common approach is a

spectrophotometric assay based on the chemical derivatization of cadaverine.[1]

Protocol: Spectrophotometric Assay using 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)[19][20]

Reaction Setup:

Prepare a reaction mixture containing the substrate L-lysine and the enzyme source (e.g.,

purified LDC or cell lysate) in an appropriate buffer (e.g., phosphate buffer at the optimal

pH for the enzyme).

Incubate the reaction at the optimal temperature (e.g., 37°C).

Sampling and Reaction Termination:

At specific time points, withdraw aliquots of the reaction mixture and add them to a stop

solution (e.g., a solution that drastically changes the pH to inactivate the enzyme).
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Derivatization:

Add 2,4,6-trinitrobenzenesulfonic acid (TNBS) to the samples. TNBS reacts with the

primary amines of both lysine and cadaverine, forming TNP-lysine and TNP-cadaverine

adducts.

Extraction:

TNP-lysine is water-soluble, while TNP-cadaverine is soluble in organic solvents like

toluene.

Add toluene to the samples and vortex vigorously to extract the TNP-cadaverine into the

organic phase.

Quantification:

Separate the toluene phase and measure its absorbance at 340 nm using a

spectrophotometer.

The absorbance is proportional to the amount of cadaverine produced.
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Workflow for the spectrophotometric LDC activity assay.
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Quantification of Cadaverine in Bacterial Cultures
High-performance liquid chromatography (HPLC) is a widely used and accurate method for

quantifying polyamines like cadaverine in biological samples.[21][22]

Protocol: HPLC Analysis of Cadaverine

Sample Preparation:

Centrifuge the bacterial culture to pellet the cells. The supernatant can be analyzed for

extracellular cadaverine.

For intracellular cadaverine, the cell pellet needs to be lysed (e.g., by sonication or

chemical lysis) and the cell debris removed by centrifugation.

Proteins in the sample should be precipitated (e.g., with perchloric acid) and removed by

centrifugation.

Derivatization:

Polyamines are often derivatized to enhance their detection. Common derivatizing agents

include dansyl chloride or o-phthalaldehyde (OPA).

HPLC Separation:

Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g.,

a reverse-phase C18 column).

Use a gradient of appropriate mobile phases (e.g., acetonitrile and water) to separate the

different polyamines.

Detection and Quantification:

Detect the derivatized polyamines using a fluorescence or UV detector.

Quantify the amount of cadaverine by comparing the peak area to a standard curve

generated with known concentrations of cadaverine.
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Conclusion
The metabolic pathway of cadaverine in bacteria is a finely tuned system that is integral to their

survival and adaptation. A thorough understanding of the enzymes, regulatory networks, and

transport mechanisms involved is crucial for both fundamental microbiology and applied

biotechnology. The data and protocols presented in this guide offer a comprehensive resource

for researchers aiming to further unravel the complexities of cadaverine metabolism or to

engineer robust microbial cell factories for the sustainable production of this valuable chemical.

Future research in this area will likely focus on elucidating the metabolic pathways in a wider

range of bacterial species and on applying systems and synthetic biology approaches to

optimize cadaverine production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Advances in Cadaverine Bacterial Production and Its Applications [engineering.org.cn]

3. mdpi.com [mdpi.com]

4. Regulation of the Escherichia coli cad operon: location of a site required for acid induction
[ouci.dntb.gov.ua]

5. [PDF] Regulation of the Escherichia coli cad operon: location of a site required for acid
induction | Semantic Scholar [semanticscholar.org]

6. Regulation of lysine decarboxylase activity in Escherichia coli K-12 - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Regulation of the Escherichia coli cad operon: location of a site required for acid induction
- PMC [pmc.ncbi.nlm.nih.gov]

8. Regulation of the Escherichia coli cad operon: location of a site required for acid induction
- PubMed [pubmed.ncbi.nlm.nih.gov]

9. Linkage between the bacterial acid stress and stringent responses: the structure of the
inducible lysine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b073643?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Lysine_Decarboxylase_Activity.pdf
https://www.engineering.org.cn/engi/EN/10.1016/J.ENG.2017.03.012
https://www.mdpi.com/2073-4360/11/7/1184
https://ouci.dntb.gov.ua/en/works/73nNyeR9/
https://ouci.dntb.gov.ua/en/works/73nNyeR9/
https://www.semanticscholar.org/paper/Regulation-of-the-Escherichia-coli-cad-operon%3A-of-a-Meng-Bennett/0f8de99ce64350b9a061986a82ddf38898500cb5
https://www.semanticscholar.org/paper/Regulation-of-the-Escherichia-coli-cad-operon%3A-of-a-Meng-Bennett/0f8de99ce64350b9a061986a82ddf38898500cb5
https://pubmed.ncbi.nlm.nih.gov/2662934/
https://pubmed.ncbi.nlm.nih.gov/2662934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC205907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC205907/
https://pubmed.ncbi.nlm.nih.gov/1556086/
https://pubmed.ncbi.nlm.nih.gov/1556086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3049219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3049219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Excretion and uptake of cadaverine by CadB and its physiological functions in
Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Kinetics of expression of the Escherichia coli cad operon as a function of pH and lysine -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. Catabolism of biogenic amines in Pseudomonas species - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Specific Gene Expression in Pseudomonas Putida U Shows New Alternatives for
Cadaverine and Putrescine Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

15. journals.asm.org [journals.asm.org]

16. researchgate.net [researchgate.net]

17. Frontiers | Biochemical Characterization and Phylogenetic Analysis of the Virulence
Factor Lysine Decarboxylase From Vibrio vulnificus [frontiersin.org]

18. researchgate.net [researchgate.net]

19. Video: An Assay for Measuring the Activity of Escherichia coli Inducible Lysine
Decarboxyase [jove.com]

20. m.youtube.com [m.youtube.com]

21. Identification, Chemical Synthesis, and Biological Functions of Unusual Polyamines
Produced by Extreme Thermophiles | Springer Nature Experiments
[experiments.springernature.com]

22. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

To cite this document: BenchChem. [The Metabolic Pathway of Cadaverine in Bacteria: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073643#metabolic-pathway-of-cadaverine-in-
bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14982633/
https://pubmed.ncbi.nlm.nih.gov/14982633/
https://pubmed.ncbi.nlm.nih.gov/8808945/
https://pubmed.ncbi.nlm.nih.gov/8808945/
https://www.mdpi.com/2073-4425/14/10/1897
https://pubmed.ncbi.nlm.nih.gov/31912965/
https://pubmed.ncbi.nlm.nih.gov/31912965/
https://pubmed.ncbi.nlm.nih.gov/37895246/
https://pubmed.ncbi.nlm.nih.gov/37895246/
https://journals.asm.org/doi/10.1128/jb.00275-13
https://www.researchgate.net/publication/374376354_Specific_Gene_Expression_in_Pseudomonas_Putida_U_Shows_New_Alternatives_for_Cadaverine_and_Putrescine_Catabolism
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.03082/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.03082/full
https://www.researchgate.net/figure/The-overview-of-the-pathways-involved-in-this-cadaverine-bio-production-Overview-of-the_fig1_325848483
https://www.jove.com/v/2094/an-assay-for-measuring-activity-escherichia-coli-inducible-lysine
https://www.jove.com/v/2094/an-assay-for-measuring-activity-escherichia-coli-inducible-lysine
https://m.youtube.com/watch?v=f-5jFVMpYbI
https://experiments.springernature.com/articles/10.1007/978-1-61779-034-8_5
https://experiments.springernature.com/articles/10.1007/978-1-61779-034-8_5
https://experiments.springernature.com/articles/10.1007/978-1-61779-034-8_5
https://library.ncifrederick.cancer.gov/discovery/fulldisplay/alma991000140100306426/01FREDERICK_INST:01FREDERICK
https://www.benchchem.com/product/b073643#metabolic-pathway-of-cadaverine-in-bacteria
https://www.benchchem.com/product/b073643#metabolic-pathway-of-cadaverine-in-bacteria
https://www.benchchem.com/product/b073643#metabolic-pathway-of-cadaverine-in-bacteria
https://www.benchchem.com/product/b073643#metabolic-pathway-of-cadaverine-in-bacteria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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